molecular formula C5H7NaO3 B565203 Sodium 3-methyl-2-oxo(3-~2~H)butanoate CAS No. 360769-16-0

Sodium 3-methyl-2-oxo(3-~2~H)butanoate

Cat. No.: B565203
CAS No.: 360769-16-0
M. Wt: 139.104
InChI Key: WIQBZDCJCRFGKA-RFQDWOGUSA-M
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Mechanism of Action

Target of Action

Sodium 3-methyl-2-oxo(3-~2~H)butanoate, also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a precursor of pantothenic acid in Escherichia coli . Pantothenic acid, also known as vitamin B5, is an essential nutrient for many organisms and plays a crucial role in the synthesis of coenzyme-A (CoA), a key player in energy metabolism .

Mode of Action

The compound interacts with its target, the metabolic pathways of Escherichia coli, by being converted into pantothenic acid . This conversion is a crucial step in the biosynthesis of CoA, which is involved in various metabolic pathways, including the Krebs cycle .

Biochemical Pathways

The compound affects the pantothenic acid biosynthesis pathway, leading to the production of CoA . CoA is a central molecule in metabolism, involved in carbohydrate, protein, and fat metabolism. It plays a key role in energy production through the Krebs cycle and fatty acid oxidation, and it is also involved in the synthesis of various biomolecules .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the production of pantothenic acid, which is then used in the synthesis of CoA . This leads to the regulation of various metabolic processes, including energy production and the synthesis of essential biomolecules .

Action Environment

The action of this compound is influenced by the metabolic environment of the organism. In Escherichia coli, the compound is converted into pantothenic acid, a process that may be influenced by various factors such as the availability of other metabolites, the activity of enzymes involved in the pathway, and the overall metabolic state of the organism

Biochemical Analysis

Biochemical Properties

Sodium 3-methyl-2-oxo(3-~2~H)butanoate plays a significant role in biochemical reactions. It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to induce convulsions through GABAergic and glutamatergic mechanisms in rats

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is known to induce convulsions in rats

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of pantothenic acid in Escherichia coli . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-2-oxo(3-~2~H)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Sodium 3-methyl-2-oxobutanoate-13C5
  • Sodium 3-methyl-2-oxobutanoate-13C4,d4
  • Sodium 3-methyl-2-oxobutanoate-d7
  • Sodium 3-methyl-2-oxobutanoate-13C,d4

Uniqueness: Sodium 3-methyl-2-oxo(3-~2~H)butanoate is unique due to its role as a key intermediate in the metabolism of branched-chain amino acids and its applications in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

sodium;3-deuterio-3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-RFQDWOGUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675985
Record name Sodium 3-methyl-2-oxo(3-~2~H)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360769-16-0
Record name Sodium 3-methyl-2-oxo(3-~2~H)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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